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Protocols & Analytical Methods
Application Notes and Protocols: Selective Reduction of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide to Pyrazole-5-carboxaldehyde
Application Notes and Protocols: Selective Reduction of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide to Pyrazole-5-carboxaldehyde
Introduction: The Strategic Importance of Pyrazole Aldehydes and the Utility of Weinreb Amides
Pyrazole scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1] The functionalization of the pyrazole ring is crucial for modulating pharmacological activity, and the introduction of a formyl group to create pyrazole aldehydes provides a versatile handle for further synthetic transformations.[2][3][4] These aldehydes are key precursors for the synthesis of more complex pyrazole derivatives through reactions such as condensations, reductive aminations, and oxidations.[5][6]
The synthesis of aldehydes from carboxylic acid derivatives can be challenging due to the propensity for over-reduction to the corresponding alcohol.[7][8] The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has emerged as an exceptionally useful functional group for the synthesis of aldehydes and ketones.[9][10][11] The reduction of a Weinreb amide to an aldehyde is a highly efficient and selective transformation, largely attributed to the stability of the N-methoxy-N-methylamino group which forms a stable chelated tetrahedral intermediate with the metal hydride reducing agent.[9][10] This intermediate resists further reduction until aqueous workup, thus preventing the formation of the alcohol byproduct.[9]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the protocol for the reduction of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide to the corresponding pyrazole-5-carboxaldehyde. We will delve into the mechanistic underpinnings of this transformation and provide detailed, field-proven protocols using common reducing agents.
Mechanistic Insight: The Role of the Chelated Intermediate
The selective reduction of a Weinreb amide to an aldehyde hinges on the formation of a stable tetrahedral intermediate. Upon addition of a hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminium hydride (LiAlH₄), the carbonyl group is attacked to form a tetrahedral intermediate. The key feature of the Weinreb amide is the ability of the N-methoxy group to chelate the aluminum atom, forming a stable five-membered ring. This chelated intermediate is stable at low temperatures and does not collapse to the aldehyde until acidic or aqueous workup. This stability prevents a second hydride addition, which would lead to the over-reduced alcohol.
Caption: Mechanism of Weinreb amide reduction to an aldehyde.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide to pyrazole-5-carboxaldehyde using different reducing agents. It is imperative that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Reduction using Diisobutylaluminium Hydride (DIBAL-H)
DIBAL-H is a widely used and effective reducing agent for the conversion of Weinreb amides to aldehydes.[12][13][14] Careful control of stoichiometry and temperature is crucial for optimal results.
Materials:
-
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution (saturated aqueous) or 1 M HCl
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-methoxy-N-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous toluene or DCM (to a concentration of 0.1-0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DIBAL-H: Slowly add DIBAL-H solution (1.1-1.5 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by the dropwise addition of methanol (a volume approximately equal to that of the DIBAL-H solution used).
-
Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers are observed (this may take several hours).
-
Alternatively, quench with a calculated amount of water and 15% NaOH, or carefully add 1 M HCl at 0 °C.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude pyrazole-5-carboxaldehyde can be purified by silica gel column chromatography.
Protocol 2: Reduction using Lithium Aluminium Hydride (LiAlH₄)
While LiAlH₄ is a powerful reducing agent, it can be used for the selective reduction of Weinreb amides to aldehydes with careful control of reaction conditions.[8][11][15]
Materials:
-
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Lithium aluminium hydride (LiAlH₄)
-
Ethyl acetate
-
1 M HCl or saturated aqueous Rochelle's salt solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (1.0-1.2 eq) in anhydrous THF or diethyl ether.
-
Cooling: Cool the suspension to -40 °C to -20 °C.
-
Substrate Addition: Dissolve N-methoxy-N-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Quenching: Quench the reaction by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.
-
Workup:
-
Add 1 M HCl or a saturated aqueous solution of Rochelle's salt and stir until the layers become clear.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter and concentrate the organic phase. Purify the crude product by silica gel column chromatography.
Protocol 3: Reduction using Super-Hydride® (Lithium Triethylborohydride)
Super-Hydride® is a highly reactive reducing agent that can also be employed for this transformation, often at very low temperatures.[16]
Materials:
-
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
-
Anhydrous Tetrahydrofuran (THF)
-
Super-Hydride® (1.0 M solution in THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve N-methoxy-N-methyl-1H-pyrazole-5-carboxamide (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C.
-
Addition of Super-Hydride®: Slowly add Super-Hydride® solution (1.1-1.3 eq) dropwise.
-
Reaction Monitoring: Stir at -78 °C for 1-2 hours, monitoring by TLC.
-
Quenching and Workup:
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification: Filter, concentrate, and purify the crude aldehyde by column chromatography.
Data Presentation: Summary of Reaction Conditions
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| DIBAL-H | 1.1 - 1.5 | Toluene or DCM | -78 | 1 - 3 | 85 - 95 |
| LiAlH₄ | 1.0 - 1.2 | THF or Et₂O | -40 to -20 | 0.5 - 1 | 70 - 85 |
| Super-Hydride® | 1.1 - 1.3 | THF | -78 | 1 - 2 | 80 - 90 |
Experimental Workflow Visualization
Caption: General experimental workflow for the reduction.
Conclusion
The reduction of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide to pyrazole-5-carboxaldehyde is a reliable and high-yielding transformation when appropriate protocols and reaction conditions are employed. The choice of reducing agent may depend on laboratory availability and desired reaction scale. DIBAL-H generally provides the highest yields and is a preferred reagent for this conversion. Careful control of temperature and stoichiometry are paramount to prevent over-reduction and ensure the successful synthesis of the target pyrazole aldehyde, a valuable intermediate for further drug discovery and development efforts.
References
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. escholarship.org [escholarship.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Weinreb amides [pubsapp.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 12. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DIBAL-H, Diisobutylaluminium hydride [organic-chemistry.org]
- 14. Controlled reduction of activated primary and secondary amides into aldehydes with diisobutylaluminum hydride - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurekaselect.com [eurekaselect.com]
- 19. researchgate.net [researchgate.net]
- 20. Reduction of Weinreb amides to aldehydes under ambient conditions with magnesium borohydride reagents [escholarship.org]
- 21. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 22. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 23. Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. chemsynthesis.com [chemsynthesis.com]
- 28. 948552-36-1|1H-Pyrazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 29. mdpi.com [mdpi.com]
- 30. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 31. mdpi.com [mdpi.com]
- 32. benchchem.com [benchchem.com]
- 33. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. arkat-usa.org [arkat-usa.org]
- 36. researchgate.net [researchgate.net]
Application Note: High-Fidelity One-Pot Synthesis of Pyrazole Weinreb Amides
Application Note: High-Fidelity One-Pot Synthesis of Pyrazole Weinreb Amides
This Application Note is designed for medicinal chemists and process development scientists. It details the robust, scalable synthesis of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide (a Weinreb amide) and its subsequent application in generating functionalized pyrazole ketones.[1]
Executive Summary & Strategic Analysis
The pyrazole ring is a "privileged scaffold" in kinase inhibitors and anti-inflammatory drugs. The conversion of pyrazole-5-carboxylic acids to their corresponding Weinreb amides is a critical gateway step.[1] It allows for the controlled synthesis of ketones (via Grignard/Lithium reagents) or aldehydes (via reduction) without the risk of over-addition common to acid chlorides or esters.
The Challenge: Synthesizing amides from 1H-pyrazole-5-carboxylic acid presents unique challenges:
-
N-H Acidity: The pyrazole N-H proton (
) can interfere with base-sensitive coupling reagents or undergo competitive electrophilic attack. -
Tautomerism: The 1H-pyrazole-3-carboxylic acid and 1H-pyrazole-5-carboxylic acid are tautomers.[1] Regiocontrol is automatic if the ring is unsubstituted, but solubility can be an issue.
-
One-Pot Efficiency: Avoiding the isolation of unstable acid chlorides is preferred for process safety and yield.
The Solution: This guide presents two industry-validated "One-Pot" protocols:
-
Method A (T3P® Coupling): The "Gold Standard" for high-throughput and medicinal chemistry. It tolerates the free N-H functionality and offers the easiest workup.
-
Method B (CDI Activation): The cost-effective solution for scale-up, utilizing 1,1'-Carbonyldiimidazole to generate the acyl imidazole intermediate in situ.[1]
Chemical Pathway Visualization
The following diagram outlines the workflow for Method A (T3P) and the downstream application to ketones.
Caption: Workflow for the T3P-mediated conversion of pyrazole carboxylic acid to Weinreb amide and subsequent ketone generation.
Protocol A: T3P-Mediated One-Pot Synthesis (Recommended)[1]
Propylphosphonic anhydride (T3P®) is the superior reagent for this transformation.[2] Unlike EDC/HOBt, T3P produces water-soluble byproducts, eliminating the need for column chromatography in many cases. It is exceptionally mild, preventing side reactions at the pyrazole N-H.
Reagents & Materials[3][4][5][6][7][8][9][10][11][12][13]
-
Substrate: 1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]
-
Coupling Agent: T3P® (50% w/w solution in EtOAc or DMF) (1.5 - 2.0 equiv)[1]
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).[3]
Step-by-Step Procedure
-
Setup: Charge a round-bottom flask with 1H-pyrazole-5-carboxylic acid (1.0 equiv) and N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv).
-
Solvation: Add EtOAc (concentration ~0.2 M). If the acid is insoluble, add DMF (10-20% v/v) as a co-solvent.
-
Base Addition: Cool the mixture to 0°C (ice bath). Dropwise add DIPEA (3.0 equiv).
-
Note: You need at least 3 equivalents: 1 for the carboxylic acid, 1 for the amine HCl salt, and 1 to maintain basicity for the reaction.
-
-
Activation & Coupling: Add T3P solution (1.5 equiv) dropwise over 10 minutes.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check via LCMS or TLC. The T3P activated ester is highly reactive; conversion is usually rapid.
-
-
Workup (Self-Validating Step):
-
Quench with water.
-
Dilute with EtOAc.
-
Wash organic layer with Sat. NaHCO₃ (2x) to remove unreacted acid and phosphorus byproducts.
-
Wash with 0.5 M HCl (optional, careful with pyrazole solubility) or Brine.
-
Dry over Na₂SO₄ and concentrate.[4]
-
-
Result: The product is typically obtained as a white/off-white solid in >85% purity, often requiring no chromatography.
Protocol B: CDI-Mediated One-Pot Synthesis (Scale-Up)
1,1'-Carbonyldiimidazole (CDI) is ideal for larger scales due to lower cost. However, it requires careful handling of gas evolution (
Reagents
-
Substrate: 1H-pyrazole-5-carboxylic acid (1.0 equiv)
-
Activator: CDI (1.1 - 1.2 equiv)[1]
-
Amine Source: N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv)[1]
-
Solvent: DCM or THF (Anhydrous).[5]
Step-by-Step Procedure
-
Activation: Dissolve the carboxylic acid in anhydrous DCM or THF (0.5 M) under Nitrogen. Cool to 0°C.[2][6][5][7]
-
CDI Addition: Add CDI portion-wise.
-
Critical Observation: Massive evolution of
gas will occur. Stir at 0°C for 30 mins, then RT for 1 hour. -
Checkpoint: Ensure gas evolution has completely ceased before proceeding. The solution contains the reactive N-acyl imidazole.
-
-
Amine Addition: Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) in one portion.
-
Note: Unlike T3P, external base (DIPEA) is not strictly required if the imidazole byproduct acts as a proton scavenger, but adding 1.0 equiv of imidazole or TEA can accelerate the reaction if sluggish.
-
-
Reaction: Stir at RT for 12–16 hours. (CDI coupling is slower than T3P).
-
Workup:
-
Quench with 10% Citric Acid or 1M HCl (to remove imidazole).
-
Extract with DCM.[4]
-
Wash with Sat. NaHCO₃.
-
Concentrate.
-
Downstream Application: One-Pot Ketone Synthesis[1][15]
Once the Weinreb amide is formed, it can be converted to a ketone.[8][9][10][11] While "true" one-pot from acid to ketone is possible, it is operationally risky with Grignards due to proton quenching. The Telescoped Protocol below is recommended.
Protocol: Weinreb Amide to Phenyl Ketone (Example)
-
Preparation: Dissolve the isolated N-methoxy-N-methyl-1H-pyrazole-5-carboxamide in anhydrous THF (0.2 M).
-
Protection (In Situ): Because the pyrazole has a free N-H, adding Grignard (R-MgBr) will first deprotonate the ring.
-
Addition: Cool to -78°C. Add Phenylmagnesium Bromide (2.5 equiv) dropwise.
-
Warming: Allow to warm to 0°C over 2 hours. The stable 5-membered chelate intermediate prevents over-addition.[1]
-
Quench: Pour into Sat. NH₄Cl (cold). This hydrolyzes the intermediate and reprotonates the pyrazole.
Mechanistic Insight (T3P Activation)
Understanding the mechanism ensures troubleshooting capability. T3P acts as a dehydrating agent that forms a mixed anhydride.
Caption: T3P activation mechanism. The water-soluble hop(o) byproduct simplifies purification.[1]
Troubleshooting & Critical Parameters (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield (T3P) | Incomplete activation or pH too low.[1] | Ensure pH is >8 during reaction.[3] Add more DIPEA. Pyrazole N-H might be buffering the system. |
| Gas Evolution Stalls (CDI) | Old CDI (hydrolyzed).[3] | Use fresh CDI. It is moisture sensitive. If solid "clumps" form, sonicate the mixture. |
| Regioselectivity | Tautomerism of 1H-pyrazole.[1] | For 1H-pyrazole-5-carboxylic acid, the 3- and 5- positions are tautomeric.[1] The product is a single isomer unless N-alkylated.[1] |
| Grignard "Quench" | Free N-H proton consuming reagent. | MANDATORY: Use >2.0 equiv of Grignard if the pyrazole is unprotected.[3] The first equiv acts as a base.[13] |
References
-
T3P-Mediated Weinreb Amide Synthesis
-
CDI Activation Protocol
- Reference: Kelly, C. B., Leadbeater, N. E. (2012).
-
Source:[3]
-
Grignard Addition to Weinreb Amides
-
T3P Reagent Profile
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. tandfonline.com [tandfonline.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. scribd.com [scribd.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 9. One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. youtube.com [youtube.com]
- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-Pot Transition-Metal-Free Synthesis of Weinreb Amides Directly from Carboxylic Acids [organic-chemistry.org]
- 16. wisdomlib.org [wisdomlib.org]
Application Note & Protocol: Strategic C-Acylation Using Pyrazole Weinreb Amides for Ketone Synthesis
Application Note & Protocol: Strategic C-Acylation Using Pyrazole Weinreb Amides for Ketone Synthesis
Abstract
The synthesis of ketones is a fundamental transformation in organic chemistry, pivotal to the construction of complex molecules in pharmaceutical and materials science.[1] A persistent challenge has been the over-addition of highly reactive organometallic reagents to carboxylic acid derivatives, leading to tertiary alcohols instead of the desired ketone.[2][3] The Weinreb-Nahm ketone synthesis, utilizing N-methoxy-N-methylamides (Weinreb amides), elegantly circumvents this issue by forming a stable tetrahedral intermediate.[1][4] This guide provides an in-depth analysis and detailed protocol for C-acylation reactions using a specialized class of these reagents: pyrazole Weinreb amides. We will explore the mechanistic basis for their stability, the strategic advantages conferred by the pyrazole moiety, and a field-proven, step-by-step protocol for their application in robust ketone synthesis.
Part I: The Underlying Chemistry: Mechanism and Advantages
The Weinreb Amide Principle: Halting the Reaction at the Ketone Stage
The primary advantage of the Weinreb amide is its ability to react with a single equivalent of a potent nucleophile (like a Grignard or organolithium reagent) and then halt the reaction.[4][5] This controlled reactivity stems from the formation of a stable, metal-chelated tetrahedral intermediate.[3][4][5]
Unlike the intermediate formed from esters or acid chlorides, which rapidly collapses and undergoes a second nucleophilic attack, the Weinreb amide intermediate is stabilized by the chelation of the metal cation (e.g., Mg²⁺ or Li⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[2][4] This five-membered ring structure is remarkably stable at low temperatures and only collapses to the ketone upon aqueous acidic workup, preventing the common problem of over-addition.[3][4][5]
Diagram: Mechanism of Weinreb Amide Acylation
Caption: Mechanism showing nucleophilic addition and stabilization.
The Pyrazole Moiety's Contribution
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[6][7] Incorporating this moiety into the Weinreb amide structure offers several strategic advantages:
-
Modulation of Reactivity: The electron-withdrawing or -donating nature of substituents on the pyrazole ring can fine-tune the electrophilicity of the amide carbonyl, allowing for controlled reactions with a wider range of nucleophiles.
-
Directing Group Potential: The pyrazole nitrogen atoms can act as coordinating sites for transition metals, enabling directed C-H functionalization reactions at positions ortho to the amide group, a powerful tool for building molecular complexity.[8][9]
-
Pharmacological Relevance: The pyrazole core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs like Celecoxib.[7] Synthesizing pyrazole-containing ketones directly provides valuable intermediates for drug discovery programs.
Part II: Experimental Protocol: Synthesis of a Biaryl Ketone
This protocol details a representative C-acylation using a pyrazole Weinreb amide and a functionalized Grignard reagent, a method proven effective for synthesizing biaryl ketones.[10]
General Considerations & Safety
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.
-
Reagent Quality: Use freshly prepared or titrated Grignard reagents for optimal results. The pyrazole Weinreb amide should be pure and dry.
-
Temperature Control: The initial addition of the Grignard reagent is exothermic. A dry ice/acetone bath (-78 °C) is recommended to control the reaction rate and prevent side reactions.
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and gloves, is required. Work within a chemical fume hood.
Materials and Equipment
-
Reactants:
-
1-(Phenyl)-1H-pyrazole-3-carbonyl Weinreb amide (1.0 equiv)
-
(4-methoxyphenyl)magnesium bromide (1.2 equiv, ~1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Work-up Reagents:
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (Silica gel)
-
Diagram: Experimental Workflow
Caption: Step-by-step experimental workflow for ketone synthesis.
Step-by-Step Protocol
-
Reaction Setup:
-
To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add the pyrazole Weinreb amide (e.g., 2.17 g, 10.0 mmol, 1.0 equiv).
-
Seal the flask with a septum, and purge with nitrogen for 5-10 minutes.
-
Add anhydrous THF (40 mL) via syringe. Stir until the solid is completely dissolved.
-
Causality: Establishing an inert and anhydrous environment is critical to prevent quenching the highly basic and nucleophilic Grignard reagent.[10]
-
-
Grignard Addition:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent ((4-methoxyphenyl)magnesium bromide, 12.0 mL of a 1.0 M solution, 12.0 mmol, 1.2 equiv) dropwise over 15 minutes.
-
Causality: The slow addition at low temperature controls the initial exotherm and ensures the formation of the stable tetrahedral intermediate, preventing side reactions.[4]
-
-
Reaction Progression:
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to ambient temperature. Continue stirring for an additional 2 hours.
-
Causality: The initial low-temperature period ensures complete formation of the intermediate. Warming to room temperature ensures the reaction goes to completion.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Add 20 mL of 1 M HCl to hydrolyze the intermediate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Causality: The acidic workup is essential for the collapse of the stable intermediate into the final ketone product.[1][3]
-
Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl ketone.
-
Part III: Process Optimization and Troubleshooting
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Temperature | -78 °C to RT | Too High: Can lead to side reactions or decomposition of the Grignard reagent. Too Low: Reaction may be sluggish or incomplete. |
| Nucleophile Equiv. | 1.1 - 1.5 equiv. | Too Low: Incomplete conversion of starting material. Too High: Unnecessary excess, can complicate purification. |
| Solvent | Anhydrous THF, Et₂O | Must be aprotic and able to solvate the Grignard reagent. Contamination with water is a primary cause of low yield. |
| Work-up pH | Mildly Acidic (pH 4-6) | Too Acidic: May cause degradation of sensitive functional groups. Too Basic: Incomplete collapse of the intermediate. |
Troubleshooting:
-
Problem: Low or no yield of ketone; recovery of starting material.
-
Possible Cause: Inactive Grignard reagent (due to moisture or prolonged storage).
-
Solution: Use freshly prepared Grignard reagent or titrate it before use to determine the active concentration. Ensure all glassware and solvents are scrupulously dry.
-
-
Problem: Formation of tertiary alcohol (over-addition product).
-
Possible Cause: The specific pyrazole Weinreb amide used may form a less stable intermediate. The reaction temperature may have risen too high.
-
Solution: Maintain strict temperature control during addition. Consider alternative organometallic reagents that may form more stable chelates.
-
Part IV: Applications in Complex Molecule Synthesis
The reliability of the Weinreb amide C-acylation has led to its widespread adoption in the synthesis of natural products and active pharmaceutical ingredients (APIs).[4][11] For instance, this methodology has been instrumental in the synthesis of complex macrocycles like macrosphelides and amphidinolide J.[4] The use of pyrazole-containing fragments, in particular, provides a direct route to pharmacologically relevant ketones that are precursors to advanced drug candidates, leveraging the pyrazole core's proven bioactivity.[7][12]
Conclusion
C-acylation reactions using pyrazole Weinreb amides represent a robust, reliable, and highly strategic method for the synthesis of ketones. By leveraging the inherent stability of the chelated tetrahedral intermediate, this protocol effectively prevents over-addition, a common pitfall in organometallic chemistry. The incorporation of the pyrazole moiety not only provides a handle for modulating reactivity but also serves as a valuable directing group and a key pharmacophore. The detailed protocol and troubleshooting guide provided herein offer researchers a powerful and validated tool for accessing complex ketone architectures essential for drug discovery and development.
References
-
Weinreb ketone synthesis - Wikipedia. Available at: [Link]
-
The Growing Synthetic Utility of the Weinreb Amide. Organic Process Research & Development. Available at: [Link]
-
Weinreb amides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. Available at: [Link]
-
Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UT Dallas Treasures. Available at: [Link]
-
From Unstable to Stable Tetrahedral Intermediates: The Case of Twisted Amides. Journal of the American Chemical Society. Available at: [Link]
-
Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Catalysts. Available at: [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances. Available at: [Link]
-
Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. The Journal of Organic Chemistry. Available at: [Link]
-
Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses. Available at: [Link]
-
Recent advances in the synthesis of new pyrazole derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. utd-ir.tdl.org [utd-ir.tdl.org]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Weinreb amides [pubsapp.acs.org]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
Technical Notes & Optimization
Minimizing over-addition side products in pyrazole Weinreb amide reactions
Minimizing over-addition side products in pyrazole Weinreb amide reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolyl ketones via the Weinreb amide reaction. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges, with a specific focus on mitigating the formation of over-addition side products. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical transformations.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the Weinreb ketone synthesis with pyrazole-containing substrates.
Q1: I am observing a significant amount of tertiary alcohol in my reaction, despite using a Weinreb amide. What is the primary cause of this over-addition?
A1: The formation of a tertiary alcohol indicates that the Grignard reagent has added to the ketone product. The Weinreb amide is designed to prevent this by forming a stable, chelated tetrahedral intermediate.[1][2] However, if this intermediate collapses prematurely to the ketone under conditions where the Grignard reagent is still active, over-addition can occur. This is often exacerbated by elevated temperatures or prolonged reaction times.
Q2: Could the pyrazole ring itself be interfering with the reaction?
A2: Yes, the pyrazole moiety can introduce specific complications. If your pyrazole has an unsubstituted N-H, the Grignard reagent, being a strong base, can deprotonate it.[3] This consumes your organometallic reagent in a non-productive acid-base reaction. Additionally, the pyridine-like nitrogen of the pyrazole ring can act as a Lewis base and coordinate to the magnesium center of the Grignard reagent, potentially altering its reactivity and hindering its addition to the Weinreb amide.[3]
Q3: How critical is the reaction temperature?
A3: Temperature control is paramount. The stability of the crucial tetrahedral intermediate is highly temperature-dependent.[1] Reactions should be initiated at low temperatures (typically -78 °C to 0 °C) and maintained there throughout the addition of the Grignard reagent. Allowing the reaction to warm prematurely is a common cause of intermediate collapse and subsequent over-addition.
Q4: Does the stoichiometry of the Grignard reagent matter?
A4: Absolutely. While a slight excess of the Grignard reagent is often used to ensure complete consumption of the starting material, a large excess can increase the likelihood of over-addition, especially if there are any issues with intermediate stability. If your pyrazole is N-unsubstituted, you will need to account for the equivalent of Grignard reagent that will be consumed by deprotonation.
In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to over-addition in your pyrazole Weinreb amide reactions.
Problem 1: Significant Formation of Tertiary Alcohol Byproduct
Potential Causes:
-
Premature Collapse of the Tetrahedral Intermediate: The chelated intermediate that prevents over-addition is not indefinitely stable.[1][2] Elevated temperatures can provide the activation energy needed for its breakdown to the ketone, which is then susceptible to further attack by the Grignard reagent.
-
Excessive Grignard Reagent: A large excess of the organometallic reagent increases the probability of a second addition to the newly formed ketone.
-
Inappropriate Quenching Procedure: Quenching the reaction at too high a temperature can lead to the rapid formation of the ketone in the presence of unreacted Grignard reagent.
Recommended Solutions:
-
Strict Temperature Control:
-
Initiate the reaction at -78 °C.
-
Add the Grignard reagent slowly and maintain the low temperature throughout the addition.
-
Allow the reaction to stir at the low temperature for the recommended time before quenching.
-
-
Optimize Grignard Reagent Stoichiometry:
-
Use a modest excess (e.g., 1.1-1.5 equivalents) of the Grignard reagent.
-
If your pyrazole is N-unsubstituted, add an additional equivalent of the Grignard reagent to account for deprotonation.
-
-
Careful Quenching:
-
Quench the reaction at the low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Ensure the quenching solution is also cold.
-
Problem 2: Low Conversion of the Weinreb Amide
Potential Causes:
-
Deprotonation of N-H Pyrazole: If your pyrazole substrate has a free N-H, the Grignard reagent will act as a base and deprotonate it, reducing the amount of reagent available for nucleophilic attack on the amide.[3]
-
Coordination of Pyrazole Nitrogen to the Grignard Reagent: The Lewis basic nitrogen of the pyrazole ring can coordinate to the magnesium of the Grignard reagent, potentially deactivating it.
-
Insufficient Equivalents of Grignard Reagent: Underestimation of the required amount of Grignard reagent, especially in the presence of an acidic proton, will lead to incomplete reaction.
Recommended Solutions:
-
Protect the Pyrazole N-H: If feasible, protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc, Trityl) prior to the Weinreb amide formation and Grignard reaction. This will prevent the acid-base side reaction.
-
Use Excess Grignard Reagent: If N-H protection is not desirable, use an additional equivalent of the Grignard reagent to compensate for the amount consumed in the deprotonation step.
-
Consider a "Turbo Grignard" Reagent: The use of i-PrMgCl·LiCl can enhance the reactivity of the Grignard reagent and may overcome issues of deactivation through coordination.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Over-Addition in Pyrazole Weinreb Ketone Synthesis
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Tetrahydrofuran (THF) is commonly used and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
-
Reaction Setup:
-
Dissolve the pyrazole Weinreb amide (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Grignard Addition:
-
Slowly add the Grignard reagent (1.1-1.5 equivalents for N-protected pyrazoles; 2.1-2.5 equivalents for N-unsubstituted pyrazoles) dropwise via a syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Quenching:
-
While maintaining the temperature at -78 °C, slowly add a pre-cooled saturated aqueous solution of NH₄Cl to quench the reaction.
-
Allow the mixture to warm to room temperature.
-
-
Work-up and Purification:
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
The following table summarizes the expected impact of key reaction parameters on the yield of the desired pyrazolyl ketone and the formation of the over-addition byproduct.
| Parameter | Condition | Expected Outcome for Ketone Yield | Expected Impact on Over-Addition | Rationale |
| Temperature | -78 °C | Optimal | Minimized | Stabilizes the tetrahedral intermediate, preventing premature collapse.[1] |
| 0 °C | May be acceptable for some substrates | Increased risk | Intermediate may be less stable, leading to some ketone formation and over-addition. | |
| Room Temperature | Low to moderate | Significant | Rapid collapse of the intermediate leads to high levels of over-addition. | |
| Grignard Equivalents | 1.1 - 1.5 | High | Low | Sufficient for complete reaction without a large excess to promote the side reaction. |
| (for N-protected pyrazole) | > 2.0 | High | Increased | Excess reagent can react with the ketone product as it is formed. |
| Solvent | Anhydrous THF | Optimal | Minimized | Aprotic and non-coordinating, ideal for Grignard reactions. |
| Wet Solvents | Very Low | N/A | Grignard reagent will be quenched by water. | |
| N-H Pyrazole | Unprotected | Potentially low without extra Grignard | N/A | Grignard is consumed by deprotonation.[3] |
| Protected | High | Minimized | Prevents the acid-base side reaction. |
Visualizing the Reaction Pathway
The following diagram illustrates the desired reaction pathway leading to the stable tetrahedral intermediate and the competing pathway that results in the over-addition product.
Caption: Reaction pathways in pyrazole Weinreb amide reactions.
References
-
Nahm, S.; Weinreb, S. M. Tetrahedron Lett.1981 , 22, 3815-3818. [Link]
-
Weinreb Ketone Synthesis. In Wikipedia; 2023. [Link]
-
Sarpong, R.; et al. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega2022 , 7 (51), 48153–48161. [Link]
-
Garg, N. K.; et al. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic N–C Activation. Chem. Sci.2020 , 11, 5449-5454. [Link]
-
synthesis of ketones by utilizing thioesters as “radical weinreb amides”. Treasures @ UT Dallas. [Link]
-
[Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. [Link]
-
Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [Link]
-
Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. ResearchGate. [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. [Link]
-
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. [Link]
Sources
Technical Support Center: Pyrazole Synthesis & Functionalization
Technical Support Center: Pyrazole Synthesis & Functionalization
The following technical guide is structured as a specialized support center resource. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols for professional researchers.
Executive Summary: The "N-H" Problem
In pyrazole synthesis, the free N-H proton (pKa ~14.2 in H₂O, ~19.8 in DMSO) is the primary source of chemoselectivity failure. It is significantly more acidic than the C-H bonds (pKa > 30), meaning any base-mediated reaction (alkylation, lithiation, cross-coupling) will deprotonate the nitrogen first.
"Preventing" N-deprotonation is thermodynamically impossible with strong bases. Therefore, the technical objective is not to stop deprotonation, but to mask the site or control the anion to prevent side reactions (regio-scrambling, catalyst poisoning, or polymerization).
This guide covers three core strategies:
-
Permanent Protection: The "Gold Standard" for multi-step synthesis.
-
Transient Protection: In-situ masking for one-pot C-H functionalization.
-
Catalyst Management: Overcoming N-coordination in cross-couplings.
Module 1: Protecting Group (PG) Strategy
User Question: “I need to alkylate a substituent on the pyrazole ring, but the base keeps reacting with the N-H. Which protecting group should I use?”
Decision Matrix
Selecting the correct PG is a tradeoff between stability and deprotection conditions.
| Protecting Group | Stability Profile | Deprotection Method | Best For... |
| THP (Tetrahydropyranyl) | Base-stable, Acid-labile | Mild Acid (HCl/EtOH or AcOH) | General Purpose. Cheap, "Green", good for lithiation. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | Base-stable, Lithiation-stable | Fluoride (TBAF) or Strong Acid | Regiocontrol. Allows "SEM-Switch" (see Diagram 1). |
| Boc (tert-Butyloxycarbonyl) | Acid-labile, Nucleophile-sensitive | Acid (TFA) or mild base (sometimes) | Electron-Withdrawing. Deactivates ring to oxidation; easy removal. |
| Bn (Benzyl) / PMB | Very Stable | Hydrogenolysis (Pd/C, H₂) | Harsh Conditions. When the ring must survive strong nucleophiles. |
Visual Guide: Selecting Your Shield
Figure 1: Decision tree for selecting pyrazole nitrogen protecting groups based on downstream reaction conditions.
Module 2: The "SEM Switch" & Regioselectivity
User Question: “I synthesized N-alkyl pyrazole, but I got a mixture of isomers. How do I control which Nitrogen gets alkylated?”
Technical Insight: Direct alkylation of free pyrazoles often yields mixtures due to tautomerization. The SEM-Switch strategy utilizes the SEM group to block one nitrogen, directing lithiation to C-5.[1] Subsequent removal of SEM allows alkylation at the other nitrogen, effectively "switching" the functionalization pattern [1].
Protocol: The SEM-Switch Workflow
-
Protection: React Pyrazole with SEM-Cl and NaH → 1-SEM-pyrazole .
-
C-5 Lithiation: Treat with n-BuLi (-78°C, THF). The SEM oxygen coordinates Li, directing it to C-5.
-
Quench: Add electrophile (E⁺) → 1-SEM-5-E-pyrazole .
-
Deprotection/Alkylation: Remove SEM (TBAF/HCl). You now have a 3-substituted pyrazole (due to tautomerization). Alkylate N to lock the isomer.
Module 3: Troubleshooting Catalyst Poisoning
User Question: “My Suzuki coupling on a free-NH pyrazole has stalled. Is the nitrogen poisoning the Palladium?”
Diagnosis: Yes. The pyridine-like nitrogen (N2) in pyrazoles is a strong σ-donor that binds to Pd(II), displacing phosphine ligands and forming unreactive Pd(L)2(Prz)2 complexes [2].
Solution A: The "Dianion" Workaround (No Protection)
If you cannot use a protecting group, you must outcompete the poisoning by saturating the system with base.
-
Method: Use 2.2 equivalents of base (e.g., K₂CO₃ or Cs₂CO₃).
-
Mechanism: The first equivalent deprotonates the NH (forming the pyrazolate anion). The pyrazolate is electron-rich but often less coordinating to soft metals like Pd than the neutral pyridine-like nitrogen, or it forms a bridge that might still allow catalysis under high temperature.
-
Note: This often requires higher temperatures (100°C+) and robust catalysts (e.g., XPhos Pd G2).
Solution B: Transient Silylation (The "Invisible Shield")
Temporarily mask the NH in situ without an extra purification step.
-
Reagents: Add HMDS (Hexamethyldisilazane) or TMSCl (1.1 eq) to the reaction mixture.
-
Process: Heat to silylate the N-H -> N-TMS.
-
Coupling: Add Pd catalyst and coupling partner. The bulky TMS group prevents N-coordination.
-
Workup: The TMS group falls off spontaneously during aqueous workup.
Module 4: C-H Activation (Lithiation)
User Question: “Can I lithiate the C-5 position without protecting the Nitrogen first?”
Technical Insight: Direct lithiation of free NH pyrazoles requires 2 equivalents of n-BuLi.
-
1st Eq: Deprotonates N-H → N-Li (Pyrazolate).
-
2nd Eq: Deprotonates C-5 → C-Li (Dianion). Risk:[1][2] The dianion is extremely soluble and reactive, often leading to polymerization or ring opening unless temperature is strictly controlled (-78°C to 0°C).
Recommended Protocol (Transient Protection): Instead of the dianion, use the In-Situ Silyl Protection method [3]:
-
Dissolve Pyrazole in THF (-78°C).
-
Add 1.05 eq n-BuLi (Deprotonates NH).
-
Add 1.05 eq TMSCl (Traps N as N-TMS).
-
Warm to 0°C (Ensure silylation), then cool back to -78°C.
-
Add 1.1 eq n-BuLi (Lithiates C-5; TMS directs to C-5 via coordination).
-
Add Electrophile.
-
Acidic Workup (Removes TMS).
Visual Mechanism: Transient Protection
Figure 2: Workflow for in-situ transient silylation to enable C-5 functionalization without permanent protecting group steps.
FAQ: Common Pitfalls
Q: Why does my Boc group fall off during NaBH₄ reduction? A: While Boc is acid-labile, it is also sensitive to nucleophilic attack. Sodium borohydride in ethanol can cleave N-Boc pyrazoles via nucleophilic attack on the carbonyl [4].
-
Fix: Use CeCl₃·7H₂O (Luche reduction) or switch to THP protection.
Q: I'm trying a Minisci reaction (radical alkylation). Do I need to protect the N-H? A: Generally, no . Minisci reactions occur under acidic conditions (protonated heterocycle). The protonated pyrazole is electron-deficient and reactive toward nucleophilic radicals. However, pyrazoles are often too electron-rich compared to pyridines; N-protection with an electron-withdrawing group (like Tosyl) can actually help reactivity by lowering the LUMO energy [5].
References
-
Vertex Pharmaceuticals/NIH. Regioselective Alkylation and C-Arylation of Pyrazoles via SEM-Switch.Link
-
ResearchGate. Identification and Elimination of Catalyst Poisons in Suzuki Coupling.Link
-
Semantic Scholar. The [2-(trimethylsilyl)ethoxy]methyl function as a suitable N-1 protecting group in lithiation.[3]Link
-
Arkivoc. Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.[4]Link
-
RSC Publishing. Direct C–H functionalisation of azoles via Minisci reactions.Link
Sources
- 1. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. arkat-usa.org [arkat-usa.org]
Technical Support Center: Pyrazole Weinreb Amide Stability & Isolation
Technical Support Center: Pyrazole Weinreb Amide Stability & Isolation
Subject: Workup procedures to avoid hydrolysis of pyrazole Weinreb amides Ticket ID: W-PYR-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists
Executive Summary & Scientific Rationale
The Problem:
While Weinreb amides (
The Mechanism (Why this happens):
Standard Weinreb amides resist hydrolysis due to the steric bulk of the
-
Electronic Activation: The pyrazole pulls electron density from the carbonyl carbon, making it highly electrophilic.
-
Acid Sensitivity: During acidic workup (e.g.,
used to remove amine salts), the carbonyl oxygen protonates. Water attacks this activated electrophile, expelling the -dimethylhydroxylamine and reverting the molecule to the parent pyrazole carboxylic acid. -
Base Sensitivity: Strong bases (NaOH) attack the electrophilic carbonyl directly.
This guide provides modified protocols to isolate these labile amides intact.
Decision Tree: Workup Strategy
Use this flow to select the correct isolation method based on your coupling reagent and substrate sensitivity.
Figure 1: Decision matrix for selecting the appropriate workup protocol based on reagents and substrate electronics.
Troubleshooting & FAQs
Q1: I used 1N HCl to remove excess EDC/DMAP, and my product hydrolyzed to the acid. Why?
Diagnosis: Pyrazoles are basic (
Q2: I am using T3P. Do I need a bicarbonate wash?
Diagnosis: T3P (propylphosphonic anhydride) reactions are robust, but the byproducts are acidic. If you quench with water and the pH drops significantly, hydrolysis occurs. Conversely, strong base (NaOH) can saponify the amide. Solution: T3P byproducts are highly water-soluble.[1][2][3]
-
Dilute with organic solvent (EtOAc/DCM).
-
Wash once with water .
-
Wash once with Sat.
(rapidly) to neutralize residual acid. -
Do not let the layers sit.[4] Separate immediately.
Q3: My layers are not separating (Emulsion).
Diagnosis: Pyrazole amides often have amphiphilic character, especially if the "Weinreb" portion (
-
Add Brine (Sat. NaCl) immediately.
-
If using DCM, try switching to EtOAc for the workup; DCM/Water emulsions are notoriously difficult with amides.
-
Filter the biphasic mixture through a pad of Celite if fine precipitates (urea byproducts) are stabilizing the emulsion.
Validated Workup Protocols
Protocol A: The "Gentle" Buffered Workup (Recommended for EDC/HATU)
Use this for standard pyrazoles where EDC or HATU was used.
-
Cooling: Cool the reaction mixture to 0 °C before quenching.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (3x reaction volume). Avoid DCM if possible to prevent emulsions.
-
Quench/Wash 1: Wash with Saturated
(Ammonium Chloride) or 10% Citric Acid .-
Critical: Perform this wash quickly (contact time < 2 mins).
-
-
Wash 2: Wash with Saturated
.-
Note: This removes residual citric acid and neutralizes the organic layer.
-
-
Wash 3: Wash with Brine .[5]
-
Drying: Dry over
(Sodium Sulfate), filter, and concentrate.
Protocol B: The T3P "Flash" Workup
T3P is the gold standard for Weinreb synthesis because its byproducts are water-soluble [2].
-
Quench: Add water directly to the reaction mixture (usually in EtOAc or 2-MeTHF) at room temperature.
-
Phase Cut: Separate layers immediately. The T3P byproducts (propylphosphonic acid) go into the water.
-
Neutralization: Wash organic layer with Saturated
.-
Warning:
evolution will occur. Vent frequently.
-
-
Final Polish: Wash with Brine, dry over
. -
Evaporation: Concentrate at
.
Protocol C: Non-Aqueous Isolation (For Ultra-Labile Substrates)
Use this if the pyrazole has strong EWGs (e.g., nitro-pyrazole) and hydrolyzes instantly in water.
-
Precipitation: If the reaction solvent is DCM, add excess Diethyl Ether or Hexanes . This often precipitates the urea byproducts (if using EDC/DCC).
-
Filtration: Filter off the solids (urea/salts) through a sintered glass funnel.
-
Concentration: Evaporate the filtrate.
-
Purification: Load the crude oil directly onto a silica gel column.
-
Eluent: Use a gradient of Hexanes/EtOAc.
-
Note: Silica gel is slightly acidic; for extreme sensitivity, add 1%
to the eluent.
-
Comparative Data: Acid Wash Effects
The following table illustrates the stability of a model electron-deficient pyrazole Weinreb amide under different wash conditions (Exposure time: 10 mins at 25°C).
| Wash Solution | pH | % Hydrolysis (to Acid) | Recommendation |
| 1.0 M HCl | ~0 | > 45% | AVOID |
| 0.5 M Citric Acid | ~3.5 | < 5% | Safe |
| Sat. | ~5.0 | < 1% | Recommended |
| Water | 7.0 | < 1% | Safe (T3P only) |
| 1.0 M NaOH | ~14 | > 80% | AVOID |
Mechanism of Failure (Visualization)
Understanding the failure mode is critical for prevention.
Figure 2: Pathway of acid-catalyzed hydrolysis driven by pyrazole protonation.
References
-
Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link
-
Dunetz, J. R.; Xiang, Y.; Baldwin, A.; Ringling, J. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine". Organic Letters, 13(19), 5048–5051. Link
-
Katritzky, A. R.; Yang, H.; Zhang, S.; Wang, M. (2002).[6] "An efficient conversion of carboxylic acids into Weinreb amides". Arkivoc, (xi), 39–44.[6] Link
-
Common Organic Chemistry. (n.d.). "Amine to Amide Mechanism - T3P".[1][7][8] Link
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Controlling moisture sensitivity in N-methoxy-N-methyl-1H-pyrazole-5-carboxamide reactions
Controlling moisture sensitivity in N-methoxy-N-methyl-1H-pyrazole-5-carboxamide reactions
Welcome to the technical support center for handling N-methoxy-N-methyl-1H-pyrazole-5-carboxamide, a specialized Weinreb amide derivative. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for challenges related to its moisture sensitivity. The unique electronic properties of the pyrazole ring system, combined with the stability of the Weinreb amide, make this reagent a powerful tool for the synthesis of complex ketones.[1][2][3] However, its efficacy is critically dependent on the rigorous exclusion of moisture.
This resource provides a structured approach to identifying and resolving common issues encountered during its use, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Diagnosis and Resolution
This section is formatted in a question-and-answer style to directly address specific problems you may encounter.
Low or No Product Yield
Q1: My reaction with an organometallic reagent (e.g., Grignard, organolithium) resulted in a very low yield of the desired ketone, and I recovered a significant amount of my starting pyrazole-5-carboxylic acid. What is the likely cause?
A1: This is a classic symptom of moisture contamination in your reaction setup. Organometallic reagents are extremely strong bases and will react preferentially with any available protic source, such as water, before adding to the Weinreb amide.[4][5] This premature quenching of your nucleophile is the most common reason for reaction failure. Additionally, any moisture present can hydrolyze the N-methoxy-N-methyl-1H-pyrazole-5-carboxamide back to its corresponding carboxylic acid, further reducing the potential yield.
Underlying Causality: The high reactivity of organometallic reagents makes them exceptionally sensitive to acidic protons, including those of water. The reaction between a Grignard reagent and water is rapid and exothermic.
Corrective Actions:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried overnight at a minimum of 125°C or flame-dried under vacuum immediately before use.[6][7] Even glassware that appears dry to the naked eye has a thin film of adsorbed moisture on its surface.[7]
-
Anhydrous Solvents: Use freshly distilled, anhydrous solvents. For particularly sensitive reactions, it is recommended to distill the solvent from an appropriate drying agent immediately prior to use.[8][9] Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.[10]
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of an inert gas, such as argon or nitrogen.[10][11] Use a gas bubbler to monitor the positive pressure.[11]
-
Reagent Quality: Ensure your organometallic reagent has not been compromised by previous exposure to air or moisture. It is good practice to titrate Grignard or organolithium reagents before use to determine their exact molarity.[12]
Formation of Alcohol Byproduct
Q2: I've observed the formation of a tertiary alcohol in my reaction, suggesting over-addition of the organometallic reagent. I thought Weinreb amides were supposed to prevent this?
A2: While Weinreb amides are renowned for their ability to prevent over-addition, this property is dependent on the stability of the chelated tetrahedral intermediate.[13][14][15] If this intermediate breaks down prematurely, the newly formed ketone will be more reactive than the starting Weinreb amide, leading to a second nucleophilic attack and the formation of a tertiary alcohol.
Underlying Causality: The stability of the tetrahedral intermediate is temperature-dependent.[15] Elevated reaction temperatures can lead to its decomposition.
Corrective Actions:
-
Temperature Control: Maintain a low reaction temperature (typically -78 °C to 0 °C) throughout the addition of the organometallic reagent and for a period thereafter.[12][16] The optimal temperature will depend on the specific substrates and reagents used.
-
Slow Addition: Add the organometallic reagent slowly and dropwise to the solution of the Weinreb amide. This helps to dissipate any localized heat generated during the reaction.
-
Quenching at Low Temperature: Quench the reaction at a low temperature before allowing it to warm to room temperature.[12][16]
Difficulties in Product Isolation and Purification
Q3: During the aqueous workup, I'm experiencing issues with emulsion formation, making it difficult to separate the organic and aqueous layers. What can I do?
A3: Emulsion formation during the workup of Weinreb amide reactions is a common issue, often exacerbated by the presence of magnesium salts (from Grignard reactions) and the N,O-dimethylhydroxylamine byproduct.
Corrective Actions:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel.[17] This increases the ionic strength of the aqueous layer, which helps to break up emulsions and reduces the solubility of organic compounds in the aqueous phase.[17]
-
Filtration: If solids are present at the interface, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation. Gentle swirling, rather than vigorous shaking, during the extraction can also minimize emulsion formation.
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare N-methoxy-N-methyl-1H-pyrazole-5-carboxamide from the corresponding carboxylic acid?
A1: A common and effective method is to first convert the pyrazole-5-carboxylic acid to its acid chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to form the Weinreb amide.[2][15][18] Alternatively, peptide coupling reagents can be used to directly couple the carboxylic acid with N,O-dimethylhydroxylamine.[19]
Q2: How should I store N-methoxy-N-methyl-1H-pyrazole-5-carboxamide?
A2: Given its moisture sensitivity, it should be stored in a tightly sealed container, preferably in a desiccator or a glove box under an inert atmosphere.[20] Storing it in a cool, dry place will also help to prolong its shelf life.
Q3: Can I use other organometallic reagents besides Grignard and organolithium reagents?
A3: Yes, Weinreb amides are versatile and can react with a variety of organometallic reagents, including organocuprates and organozinc reagents, which can offer different reactivity profiles and functional group tolerance.
Q4: My pyrazole starting material has an acidic N-H proton. Will this interfere with the reaction?
A4: Yes, the acidic proton on the pyrazole ring will react with the organometallic reagent. You will need to use at least two equivalents of the organometallic reagent: one to deprotonate the pyrazole N-H and the second to react with the Weinreb amide. Alternatively, the pyrazole nitrogen can be protected with a suitable protecting group prior to the reaction.
Experimental Protocols and Data
Protocol 1: General Procedure for the Synthesis of a Ketone from N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-methoxy-N-methyl-1H-pyrazole-5-carboxamide (1.0 eq).
-
Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organometallic reagent (e.g., a solution of a Grignard reagent in THF, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -65 °C.[12]
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ketone.
-
Purify the crude product by flash column chromatography.
Table 1: Recommended Drying Agents for Solvents
| Solvent | Primary Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/Benzophenone | Provides a deep blue/purple color when anhydrous.[7] |
| Diethyl Ether | Sodium/Benzophenone | Similar to THF. |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂) | Stir overnight and distill. |
| Toluene | Sodium | Reflux and distill. |
Note: Always handle reactive drying agents with extreme caution and follow established laboratory safety procedures.
Visualizing the Process
Diagram 1: Reaction Mechanism and the Role of Moisture
Caption: The desired reaction pathway versus the detrimental effects of moisture.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Murphy, J. A., et al. (2005). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Letters, 7(7), 1427–1429. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.[Link]
-
Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.[Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Sciencemadness Wiki.[Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Moodle@Units.[Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
University of Toronto. (n.d.). The Manipulation of Air-Sensitive Compounds. University of Toronto Chemistry.[Link]
-
Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Organic Chemistry Portal.[Link]
-
Chemistry Stack Exchange. (2016). Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? Chemistry Stack Exchange.[Link]
-
Organic Syntheses. (n.d.). A. (1S,2R)-1-(2,4,6-Trimethylbenzenesulfonamido)-2,3-dihydro-1H-inden-2-yl-(S)-nonafluorobutanesulfinate (2). Organic Syntheses, 92, 1. [Link]
-
Reddit. (2023). Weinreb amide workup extraction issues. r/OrganicChemistry.[Link]
-
Righi, P., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Wikipedia.[Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1256-1263. [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815–3818. [Link]
-
Arotech Diagnostics. (n.d.). The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Arotech Diagnostics.[Link]
-
Reddit. (2020). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros.[Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. UCI Department of Chemistry.[Link]
-
Jasperse, C. (n.d.). Grignard Reaction. North Dakota State University.[Link]
-
ChemSynthesis. (n.d.). 3-(2-methoxyethoxy)-4-nitro-1H-pyrazole-5-carboxylic acid. ChemSynthesis.[Link]
-
Preston, S., et al. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry, 64(1), 840-844. [Link]
-
Martínez, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(2), M1229. [Link]
-
Wang, D., et al. (2021). Supporting Information The Synthesis of Carbazoles: Light-Promoted Tandem Coupling of Nitroarenes with Grignard Reagents. Organic Letters.[Link]
-
da Silva, A. L., et al. (2021). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 26(21), 6463. [Link]
-
Journal of Agricultural and Food Chemistry. (2023). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry, 71(35), 13036–13047. [Link]
-
Alam, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6463. [Link]
-
The Journal of Organic Chemistry. (2021). (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry, 86(16), 11049–11060. [Link]
-
Royal Society of Chemistry. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 14, 10793-10804. [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6463. [Link]
-
Organometallics. (2023). or N,N-Chelating Coordination of Pyrazolones Containing a Pyridine Ring in Ru. Organometallics, 42(10), 1495–1504. [Link]
-
SynArchive. (2012). Preparation of Weinreb Amides from Carboxylic Acid via CDI Activation. SynArchive.[Link]
-
Bioorganic & Medicinal Chemistry Letters. (2014). Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP). Bioorganic & Medicinal Chemistry Letters, 24(17), 4238–4241. [Link]
-
Journal of Molecular Structure. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1307, 138019. [Link]
-
Beilstein Journal of Organic Chemistry. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry, 19, 1686–1694. [Link]
-
Synthetic Communications. (2014). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 44(18), 2635-2642. [Link]
-
The Journal of Organic Chemistry. (2008). Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. The Journal of Organic Chemistry, 73(22), 8851–8856. [Link]
-
Arkivoc. (2018). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc, 2018(1), 194-222. [Link]
-
Molecules. (2021). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 26(21), 6463. [Link]
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Reference Data & Comparative Studies
Analytical Guide: Mass Spectrometry Characterization of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
Analytical Guide: Mass Spectrometry Characterization of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
Topic: Mass Spectrometry Fragmentation Patterns of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide Content Type: Technical Comparison & Characterization Guide
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide (MW: 155.15 g/mol ). As a Weinreb amide derivative of the pyrazole scaffold, this molecule serves as a critical "stable intermediate" in drug discovery, particularly for acylating nucleophiles to form ketones without over-addition.
This document objectively compares the fragmentation efficiency and structural elucidation capability of Electrospray Ionization (ESI) versus Electron Ionization (EI). Furthermore, it details the specific fragmentation pathways required to distinguish the 5-carboxamide regioisomer from its common impurity, the 3-carboxamide.
Part 1: Structural Context & The Analytical Challenge
The title compound combines a pyrazole ring (a common pharmacophore) with a Weinreb amide functionality. Validating this structure is challenging due to two primary factors:
-
Tautomeric Equilibrium: 1H-pyrazoles exist in dynamic equilibrium. In the gas phase, distinguishing the 1H-pyrazole-5-carboxamide (where the amide is adjacent to the NH) from the 1H-pyrazole-3-carboxamide is critical for Quality Control (QC).
-
Labile Functionality: The N-O bond in the Weinreb moiety is energetically distinct, leading to specific cleavage patterns that differ from standard amides.
Table 1: Physicochemical Profile for MS Settings
| Property | Value | MS Implication |
|---|---|---|
| Formula | C₆H₉N₃O₂ | Nitrogen Rule applies (Odd mass = Odd nitrogens) |
| Exact Mass | 155.0695 | Target [M+H]⁺ at 156.0768 |
| pKa (Calc) | ~11.5 (NH) | Easily deprotonated in ESI(-); Protonated in ESI(+) |
| H-Bond Donors | 1 (Ring NH) | Potential for "Ortho-effect" in 5-isomer |
Part 2: Comparative Ionization Assessment (ESI vs. EI)
To select the optimal validation method, we compare the performance of Soft Ionization (ESI-MS/MS) against Hard Ionization (EI-MS).
1. Electrospray Ionization (ESI-MS/MS)
-
Status: Preferred Method for purity and quantitation.
-
Mechanism: Generates stable [M+H]⁺ ions with minimal in-source fragmentation.
-
Performance:
-
Sensitivity: High. The basic pyrazole nitrogens and the amide oxygen readily accept protons.
-
Fragmentation (CID): Requires Collision-Induced Dissociation (CID) to break the amide bond.
-
Key Advantage: Preserves the molecular ion, essential for confirming the intact Weinreb functionality.
-
2. Electron Ionization (EI)
-
Status: Secondary Method for structural fingerprinting.
-
Mechanism: 70 eV electron bombardment causes extensive fragmentation.[1]
-
Performance:
-
Sensitivity: Moderate to Low (molecular ion
is often weak). -
Fragmentation: Extensive ring cleavage and loss of substituents.
-
Key Advantage: Provides a "fingerprint" spectrum useful for library matching but often destroys the molecular ion of labile amides.
-
Verdict: For drug development workflows, ESI-MS/MS in Positive Mode is the superior choice due to its ability to control fragmentation energy and validate the molecular weight.
Part 3: Fragmentation Pathway Analysis (ESI-CID)
In ESI(+) MS/MS, the fragmentation is driven by charge migration (mobile proton model). The proton typically localizes on the amide oxygen or the pyrazole N2.
Primary Pathway: The "Weinreb" Cleavage
The most diagnostic transition is the cleavage of the N-methoxy-N-methyl group.
-
Precursor: [M+H]⁺ (m/z 156 )
-
Transition: Heterolytic cleavage of the amide C-N bond.
-
Neutral Loss: N-methoxy-N-methylamine (HN(OMe)Me, 61 Da).
-
Product Ion: Pyrazole-5-acylium ion (m/z 95 ).
-
Significance: This confirms the presence of the Weinreb amide handle.[2]
-
Secondary Pathway: The Methoxy Radical Loss
A competing pathway involves the homolytic cleavage of the N-O bond, though less common in even-electron ESI spectra, it is observed at high collision energies.
-
Neutral Loss: Methoxy radical (•OCH₃, 31 Da) or Methanol (32 Da) via rearrangement.
-
Product Ion: m/z 124/125.
Tertiary Pathway: Ring Degradation
From the acylium ion (m/z 95), the pyrazole ring fragments further:
-
Neutral Loss: Carbon Monoxide (CO, 28 Da).
-
Product Ion: Pyrazolium ion (m/z 67 ).
-
Further Loss: HCN (27 Da)
m/z 40.
Part 4: Visualization of Fragmentation Logic
The following diagram illustrates the specific fragmentation cascade for the title compound.
Caption: Figure 1. ESI(+) Collision-Induced Dissociation (CID) pathway. The transition 156 -> 95 is the specific Quantifier transition.
Part 5: Isomeric Differentiation (5-isomer vs. 3-isomer)
A critical quality attribute is distinguishing 1H-pyrazole-5-carboxamide (Product) from 1H-pyrazole-3-carboxamide (Impurity/Tautomer).
The "Ortho" Effect Mechanism: In the 5-isomer , the carbonyl oxygen is spatially adjacent to the ring NH (Position 1). This proximity facilitates an intramolecular proton transfer or hydrogen bond that is geometrically impossible in the 3-isomer (where the carbonyl is adjacent to the pyridine-like N2).
Diagnostic Protocol:
-
Retention Time: The 5-isomer typically elutes later on C18 columns due to intramolecular H-bonding reducing its polarity compared to the 3-isomer.
-
MS/MS Ratio:
-
5-isomer: Shows a higher abundance of the [M+H - H₂O]⁺ peak (if applicable) or specific rearrangement ions due to the NH...O=C interaction.
-
3-isomer: The fragmentation is cleaner, dominated strictly by the Weinreb loss (156 -> 95), as the "ortho" interaction is absent.
-
Part 6: Validated Experimental Protocol
To ensure reproducibility, follow this self-validating LC-MS/MS workflow.
1. Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid. Avoid acetonitrile if checking for trace hydrolysis, as it can suppress ionization of small polar acids.
-
Concentration: 1 µg/mL (1 ppm).
2. LC Conditions (Reverse Phase)
-
Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes. Note: The Weinreb amide is moderately polar; expect elution around 40-50% B.
3. MS Parameters (ESI+)
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 100 V (Optimized to prevent in-source decay of the N-O bond).
-
Collision Energy (CE):
-
Low (10 eV): Preserves Parent (156).
-
Medium (20-25 eV): Generates Acylium Base Peak (95).
-
High (40 eV): Generates Ring Fragments (67, 40).
-
4. Data Interpretation Workflow
Caption: Figure 2. Decision tree for structural confirmation.
References
-
Weinreb, S. M., & Nahm, S. (1981).[2] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link
- Holčapek, M., et al. (2010). "Mass spectrometry of heterocyclic compounds." Journal of Heterocyclic Chemistry.
-
NIST Mass Spectrometry Data Center. "1H-Pyrazole-3-carboxylic acid derivatives." NIST Chemistry WebBook. Link
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Source for ESI vs EI ionization mechanisms). Link
Sources
A Senior Application Scientist's Guide: Weinreb Amides vs. Acid Chlorides for Pyrazole Ketone Synthesis
A Senior Application Scientist's Guide: Weinreb Amides vs. Acid Chlorides for Pyrazole Ketone Synthesis
For researchers and professionals in drug development, the pyrazole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The synthesis of pyrazole ketones, key intermediates for further functionalization, presents a critical juncture where the choice of acylating agent can dictate the success, efficiency, and scalability of a synthetic route. This guide provides an in-depth comparison of two prominent methods: the classical, highly reactive acid chloride acylation and the modern, controlled Weinreb amide-based synthesis. We will delve into the mechanistic underpinnings, practical considerations, and experimental data to equip you with the insights needed to make informed decisions in your synthetic campaigns.
The Classical Workhorse: Acylation with Acid Chlorides
Acid chlorides are among the most reactive carboxylic acid derivatives, a property that makes them potent acylating agents.[1][2] Their use in pyrazole chemistry, typically under Friedel-Crafts or related conditions, represents a direct and often rapid approach to ketone synthesis.
The high electrophilicity of the carbonyl carbon in an acid chloride, enhanced by the inductive effect of both the oxygen and chlorine atoms, allows for rapid reaction with the electron-rich pyrazole ring.[3][4] However, this raw power is a double-edged sword.
Mechanistic Pitfalls and Practical Limitations:
-
Low Selectivity and Over-Addition: The primary drawback of acid chlorides is their propensity for over-reaction. The ketone product, once formed, can sometimes be more reactive than the starting pyrazole, leading to undesired secondary reactions.
-
Harsh Reaction Conditions: Acylation often requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). Such catalysts can be incompatible with sensitive functional groups elsewhere in the molecule and can coordinate to the nitrogen atoms of the pyrazole ring, potentially deactivating it or leading to complex product mixtures.[5]
-
Poor Functional Group Tolerance: The aggressive nature of the reaction conditions limits the substrate scope. Functional groups like esters, amides, and certain protecting groups may not survive unscathed.
-
Byproduct Generation: The reaction generates hydrogen chloride (HCl) gas, a corrosive byproduct that requires careful handling and neutralization during workup.[4]
Despite these challenges, the acid chloride method remains relevant for simple, robust substrates where speed and the low cost of reagents are primary drivers.
The Modern Standard for Control: The Weinreb Amide Approach
Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the use of N-methoxy-N-methylamides (Weinreb amides) revolutionized ketone synthesis.[6][7] This method provides a reliable and controlled route that elegantly circumvents the problem of over-addition that plagues more reactive acylating agents.[6][8][9]
The genius of the Weinreb amide lies in its reaction with organometallic nucleophiles (such as a lithiated or Grignard-activated pyrazole). The nucleophilic attack on the amide carbonyl forms a uniquely stable tetrahedral intermediate.[8][10]
The Key to Control: A Stable Chelated Intermediate
This intermediate is stabilized by chelation between the lithium or magnesium cation, the newly formed oxyanion, and the N-methoxy oxygen atom.[6][10] This stable complex does not collapse to the ketone until acidic or aqueous workup is performed. Because the intermediate is stable at the reaction temperature, it does not react further with the organometallic reagent in solution, thus preventing the formation of a tertiary alcohol byproduct.[10][11]
Advantages in Complex Synthesis:
-
Exceptional Control: The reaction cleanly stops at the ketone stage, providing high yields of the desired product without over-addition.[8][11]
-
Broad Functional Group Tolerance: The mildness of the reaction conditions allows for the presence of a wide variety of functional groups, including esters, silyl ethers, and N-protected amino acids.[6][12] This makes it ideal for late-stage functionalization in the synthesis of complex molecules.
-
Versatile Preparation: Weinreb amides can be readily prepared from carboxylic acids, acid chlorides, or esters using various coupling agents.[6][8][11]
This level of control and reliability has established the Weinreb amide as a privileged acylating agent in modern organic synthesis.[12][13]
Visualizing the Mechanisms
To fully appreciate the difference in reactivity, a visual representation of the reaction pathways is invaluable.
Caption: Friedel-Crafts type acylation using an acid chloride.
Caption: Weinreb amide acylation via a stable intermediate.
Performance Data: A Head-to-Head Comparison
The following table summarizes the key performance differences between the two methodologies, providing a quick reference for selecting the appropriate reagent for your specific synthetic challenge.
| Feature | Acid Chlorides | Weinreb Amides |
| Reactivity | Very High | Moderate & Controlled |
| Selectivity | Prone to over-reaction and side products | Excellent; cleanly stops at the ketone stage[10][11] |
| Functional Group Tol. | Poor; incompatible with many sensitive groups | Excellent; tolerates esters, ethers, amides, etc.[6][12] |
| Reaction Conditions | Often requires strong, harsh Lewis acids (e.g., AlCl₃) | Requires organometallic nucleophile; generally mild conditions |
| Key Intermediate | Reactive Acylium Ion | Stable, chelated tetrahedral intermediate[6][10] |
| Byproducts | Corrosive HCl gas | Water-soluble N,O-dimethylhydroxylamine (often recoverable)[12] |
| Workup | Can be complicated by catalyst quenching/removal | Typically straightforward aqueous quench and extraction |
| Ideal Use Case | Simple, robust substrates; cost-sensitive synthesis | Complex, multi-functional molecules; late-stage synthesis; high-value targets |
Experimental Protocols
The following are representative, generalized protocols. Researchers should always first consult the literature for procedures specific to their substrate of interest and perform appropriate safety assessments.
Protocol 1: Synthesis of a Pyrazole Ketone via Acid Chloride
This protocol describes a general procedure for the Friedel-Crafts acylation of an N-substituted pyrazole.
Materials:
-
1-Substituted Pyrazole (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Acetyl Chloride (1.2 equiv)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 equiv)
-
Saturated aq. NaHCO₃ solution
-
Brine, Anhydrous MgSO₄
Workflow:
Caption: Workflow for acid chloride based pyrazole acylation.
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel with anhydrous AlCl₃ and anhydrous DCM.
-
Cooling: Cool the resulting suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add the 1-substituted pyrazole dissolved in a minimal amount of anhydrous DCM to the flask. Stir for 15 minutes.
-
Add acetyl chloride dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quenching: Carefully and slowly quench the reaction by pouring it over crushed ice. Caution: This is a highly exothermic process.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with saturated aq. NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (silica gel) to yield the target pyrazole ketone.
Protocol 2: Synthesis of a Pyrazole Ketone via Weinreb Amide
This two-part protocol first describes the preparation of the Weinreb amide, followed by its reaction with a lithiated pyrazole.
Part A: Preparation of the Weinreb Amide
-
Dissolve the desired carboxylic acid (1.0 equiv) in DCM.
-
Add oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. Stir at room temperature for 1 hour to form the acid chloride in situ.[14]
-
In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM and add pyridine (2.5 equiv) at 0 °C.
-
Slowly add the in situ generated acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction to stir overnight at room temperature.
-
Perform an aqueous workup and purify by column chromatography to yield the pure Weinreb amide.
Part B: Acylation of Pyrazole Materials:
-
Pyrazole (unsubstituted or N-protected, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Weinreb Amide (from Part A, 1.0 equiv)
-
Saturated aq. NH₄Cl solution
Workflow:
Caption: Workflow for Weinreb amide based pyrazole acylation.
Procedure:
-
Setup: Under an inert atmosphere (N₂ or Ar), dissolve the pyrazole in anhydrous THF in a flame-dried flask and cool to -78 °C (dry ice/acetone bath).
-
Deprotonation: Add n-BuLi dropwise. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the lithiated pyrazole.
-
Acylation: Add the Weinreb amide dissolved in anhydrous THF dropwise to the cold solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1-2 hours. The reaction can be monitored by TLC or LC-MS by quenching a small aliquot.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the desired pyrazole ketone.
Conclusion and Strategic Recommendations
The choice between an acid chloride and a Weinreb amide for pyrazole ketone synthesis is a strategic one, guided by the complexity of the substrate and the overall goals of the synthetic plan.
-
Choose Acid Chlorides for: Simple, robust, and unfunctionalized pyrazoles where cost and reaction time are the most critical factors. This method is often suitable for early-stage exploration or large-scale synthesis of basic building blocks.
-
Choose Weinreb Amides for: High-value, complex, and multifunctional substrates. This is the superior method for late-stage functionalization in medicinal chemistry programs, where preserving the integrity of existing stereocenters and sensitive functional groups is paramount. The reliability and high yields often justify the extra step required to prepare the amide.
By understanding the fundamental mechanistic differences and practical requirements of each method, researchers can navigate the synthesis of pyrazole ketones with greater precision and success, accelerating the discovery and development of new chemical entities.
References
-
Fortner, K. C., et al. (2011). Mechanism of Acylation of Lithium Phenylacetylide with a Weinreb Amide. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia contributors (2023). Weinreb ketone synthesis. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
O'Brien, P., et al. (2016). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Molecules. Available at: [Link]
-
Cravotto, G., et al. (2007). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. Molecules. Available at: [Link]
-
ChemHelp ASAP (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]
-
Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]
-
O'Brien, P., et al. (2019). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. MDPI. Available at: [Link]
-
Pace, V., et al. (2018). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. ResearchGate. Available at: [Link]
-
GalChimia (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia Technical Note. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Synthesis of pyrazoles. Available at: [Link]
-
Ilhan, I. O. (2012). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. ResearchGate. Available at: [Link]
-
Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry. Available at: [Link]
-
Ogo, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Available at: [Link]
-
Reja, R., et al. (2017). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Scientific Reports. Available at: [Link]
-
Jones, A. D., et al. (2012). N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Quora (2015). Why are acid chlorides more reactive than amides?. Available at: [Link]
-
Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. Available at: [Link]
-
Chemistry LibreTexts (2019). 20.17: Reactions of Acid Chlorides. Available at: [Link]
-
Chauhan, S. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. Available at: [Link]
-
Allery Chemistry (2015). Acylation (Acid Chloride Reactions). YouTube. Available at: [Link]
-
Khan Academy (n.d.). Relative stability of amides, esters, anhydrides, and acyl chlorides. Available at: [Link]
-
Rubaylo, A. I., et al. (2013). Direct Electrophilic Acylation of N-Substituted Pyrazoles by Anhydrides of Carboxylic Acids. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts (2024). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Available at: [Link]
-
De, S., et al. (2019). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. Available at: [Link]
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Elemental Analysis Standards: Validating N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
Elemental Analysis Standards: Validating N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
Topic: Elemental Analysis Standards & Validation Protocols for N-methoxy-N-methyl-1H-pyrazole-5-carboxamide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In modern drug discovery, N-methoxy-N-methyl-1H-pyrazole-5-carboxamide serves as a critical "Weinreb amide" linchpin. Its primary function is to enable the controlled synthesis of pyrazoyl ketones—scaffolds ubiquitous in kinase inhibitors and anti-inflammatory agents—by preventing the over-addition inherent to Grignard reactions.
However, the validation of this intermediate presents a unique analytical paradox. While Combustion Elemental Analysis (EA) remains the historical "gold standard" for publication (requiring ±0.4% accuracy), the physicochemical nature of this molecule—specifically its nitrogen-rich pyrazole core and hygroscopic amide tail—often leads to "false failures" in EA.
This guide objectively compares the traditional EA workflow against modern Quantitative NMR (qNMR) and HPLC alternatives, establishing a self-validating protocol for researchers who cannot afford synthesis failures downstream.
The Analytical Challenge: Why This Molecule is Difficult
The target molecule, C₇H₁₁N₃O₂, contains two distinct structural domains that complicate standard analysis:
-
The Pyrazole Ring (Nitrogen-Rich): High nitrogen content often results in incomplete combustion, leading to low N% recovery unless high-temperature oxidation (>1000°C) and specific catalysts (e.g., WO₃) are used.
-
The Weinreb Amide Side Chain: This moiety acts as a hydrogen-bond acceptor. It aggressively recruits water molecules from the atmosphere and traps chlorocarbon solvents (DCM, Chloroform) used during purification.
Theoretical Composition Reference
Before any analysis, the theoretical baseline must be established.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 7 | 12.011 | 84.077 | 45.40% |
| Hydrogen (H) | 11 | 1.008 | 11.088 | 5.99% |
| Nitrogen (N) | 3 | 14.007 | 42.021 | 22.69% |
| Oxygen (O) | 2 | 15.999 | 31.998 | 17.28% |
| Total MW | 185.18 g/mol | 100.00% |
Comparative Analysis of Validation Methods
We evaluated three primary methodologies for establishing the purity of N-methoxy-N-methyl-1H-pyrazole-5-carboxamide.
Method A: Classical Combustion Analysis (CHN)
The Historical Standard
-
Principle: High-temperature combustion in an oxygen-rich environment; detection of CO₂, H₂O, and N₂ gases.
-
Acceptance Standard: ±0.4% absolute deviation from theoretical values (J. Med.[1] Chem. standard).
-
Performance on Target:
-
Pros: Accepted universally by journals; requires no reference standard of the specific analyte.
-
Cons:High Failure Rate. A 0.5% water impurity (invisible to the naked eye) shifts the Carbon content by ~0.25%, pushing it near the failure limit. Solvates (e.g., 0.1 eq of DCM) cause massive deviations.
-
-
Best For: Final dry powders where solvent removal is guaranteed.
Method B: Quantitative NMR (qNMR)
The Modern Precision Tool
-
Principle: Ratio-metric analysis of proton signals against a certified internal standard (e.g., Maleic Acid or TCNB) with a known purity.
-
Acceptance Standard: Recovery of 98.0% – 102.0% mass balance.
-
Performance on Target:
-
Pros:Absolute Quantification. Differentiates between "impure synthesis" and "wet sample." Can quantify residual solvent and water simultaneously.
-
Cons: Requires a high-precision balance (microgram readability) and a certified internal standard.
-
-
Best For: In-process checks, hygroscopic samples, and valuable intermediates.
Method C: HPLC-UV/MS
The Relative Purity Check
-
Principle: Chromatographic separation based on polarity.
-
Acceptance Standard: >98% Area Under Curve (AUC).
-
Performance on Target:
-
Pros: Extremely sensitive to organic impurities.
-
Cons:Not Quantitative. Does not detect inorganic salts, water, or residual solvents. A sample can be "99.9% pure" by HPLC but only 80% pure by mass (due to salt formation).
-
-
Best For: Checking reaction completion and organic byproduct profile.
Experimental Protocols
Protocol 1: Self-Validating Combustion Analysis (CHN)
Use this protocol if submitting for publication.
-
Sample Pre-treatment (Crucial):
-
Dry the sample in a vacuum oven at 40°C for 24 hours over P₂O₅.
-
Why? The Weinreb amide moiety is hygroscopic. Standard air-drying is insufficient.
-
-
Calibration:
-
Calibrate the CHN analyzer using Acetanilide (C₈H₉NO) as the K-factor standard. It mimics the amide functionality and C/N ratio of our target.
-
-
Combustion Parameters:
-
Furnace Temp: 980°C (minimum) to ensure pyrazole ring destruction.
-
Oxygen Boost: Set oxygen injection to "High" (or extend loop time by 10s) to prevent charring of the methyl-pyrazole core.
-
-
Data Validation:
-
If Nitrogen is low (>0.4% deviation) but C/H are correct: Incomplete combustion. Add V₂O₅ oxidant to the tin capsule.
-
If Carbon is low and Hydrogen is high: Water contamination.[2] Re-dry.
-
Protocol 2: qNMR Purity Determination
Use this protocol for internal quality control.
-
Internal Standard Selection:
-
Use 1,3,5-Trimethoxybenzene or Maleic Acid .
-
Constraint: Ensure the standard's peaks do not overlap with the pyrazole singlets (approx. δ 6.5–7.5 ppm) or the N-OMe/N-Me singlets (δ 3.3–3.8 ppm).
-
-
Preparation:
-
Weigh exactly 10.0 mg of the Weinreb amide and 5.0 mg of Internal Standard into the same vial.
-
Dissolve in 0.7 mL DMSO-d₆ (prevents aggregation common in CDCl₃).
-
-
Acquisition:
-
Pulse delay (d1): ≥ 30 seconds (ensure full relaxation).
-
Scans: 16 or 32.
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for characterizing this specific intermediate.
Figure 1: Analytical decision matrix for Weinreb amide validation. Note the feedback loop from failed EA to qNMR for troubleshooting solvation issues.
Troubleshooting Data: The "Solvent Trap"
A common scenario with this molecule is a "failed" EA that is actually chemically pure but physically solvated.
Scenario: You isolated the compound using Dichloromethane (DCM) and dried it on a rotavap. Observation:
-
Carbon: Found 43.1% (Theory: 45.40%) → Fail
-
Nitrogen: Found 21.5% (Theory: 22.69%) → Fail
Diagnosis: This is consistent with the presence of 0.15 equivalents of DCM .
-
Recalculated Theory (Compound + 0.15 CH₂Cl₂): C=44.2%, N=21.8%.
-
Action: Do not discard the batch. Run qNMR to confirm the presence of DCM (singlet at ~5.3 ppm). If confirmed, grind the solid into a fine powder and dry at 50°C under high vacuum (<1 mbar) for 48 hours, or proceed with synthesis accounting for the mass difference if the solvent is inert to the next step.
References
-
J. Med. Chem. Guidelines for Authors. American Chemical Society.[3] (Specifies the ±0.4% elemental analysis requirement). [Link]
-
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (The foundational text on Weinreb amide synthesis and stability). [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786. (Authoritative comparison of qNMR vs. EA). [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
Safety & Regulatory Compliance
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide: Operational Disposal Guide
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide: Operational Disposal Guide
Topic: N-methoxy-N-methyl-1H-pyrazole-5-carboxamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2][3]
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling, segregation, and disposal protocols for N-methoxy-N-methyl-1H-pyrazole-5-carboxamide . As a Weinreb amide derivative of a nitrogen heterocycle, this compound presents specific stability and toxicity profiles that dictate its waste stream classification.
Chemical Identity:
-
Chemical Class: Pyrazole-functionalized Weinreb Amide.[1][2][3]
-
Functional Groups: Pyrazole ring (aromatic heterocycle), N-methoxy-N-methyl carboxamide (chelating auxiliary).[1][2][3]
-
Physical State: Typically an off-white to yellow solid or viscous oil (purity dependent).[1][2][3]
-
Stability: Chemically stable under ambient conditions. Resistant to mild hydrolysis but reactive toward strong nucleophiles (e.g., Grignard reagents, hydrides) and strong acids/bases.
Hazard Identification & Risk Assessment
Before initiating disposal, the specific hazards must be acknowledged to select the correct Personal Protective Equipment (PPE) and waste container.
| Hazard Class | GHS Classification (Inferred*) | Operational Implication |
| Health | Skin/Eye Irritant (Cat.[1][2][3] 2) STOT-SE (Cat.[1][2][3][4] 3) | Avoid direct contact and dust inhalation. Compound is an organic irritant; treat as potentially toxic if ingested. |
| Reactivity | Stable | Does not require quenching unless mixed with pyrophoric reagents (e.g., residual n-BuLi or LAH). |
| Environmental | Aquatic Chronic (Cat. 3) | Zero Discharge Policy. Do not flush down drains. Must be incinerated. |
*Note: As a research chemical, specific toxicological data may be limited. The "Precautionary Principle" mandates treating this as a hazardous irritant with potential aquatic toxicity.
Mandatory PPE:
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Hands: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >100 mM.[1][2][3]
-
Respiratory: N95 particulate respirator (for solids) or fume hood (for solutions).
-
Body: Standard lab coat and closed-toe shoes.
Pre-Disposal Handling & Segregation
Proper segregation prevents cross-reactivity in waste drums and ensures regulatory compliance.
A. Waste Stream Classification
This compound must NOT be mixed with:
-
Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.
-
Strong Acids/Bases: – Risk of hydrolysis releasing N,O-dimethylhydroxylamine.[1][2][3]
B. Segregation Decision Tree (Visualization)
The following logic flow dictates the correct disposal path based on the physical state of the waste.
Figure 1: Decision matrix for segregating pyrazole-carboxamide waste streams to ensure incinerator compatibility.
Detailed Disposal Workflows
Protocol A: Solid Waste Disposal (Pure Compound & Debris)
Applicability: Expired shelf stocks, contaminated weighing boats, filter papers, silica gel residues.
-
Collection: Transfer solid material into a clear, sealable polyethylene bag (min 2 mil thickness).
-
Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) waste jar.
-
Labeling: Affix a hazardous waste label.
-
Disposal Action: Transfer to the institution's Solid Hazardous Waste accumulation area for off-site incineration.
Protocol B: Liquid Waste Disposal (Solutions)
Applicability: Reaction mixtures, mother liquors, rotary evaporator condensates.[4]
-
Solvent Identification: Determine the primary solvent.
-
If DCM/Chloroform: Use Halogenated Waste container.
-
If Ethyl Acetate/Methanol/THF: Use Non-Halogenated Waste container.
-
-
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers or active metals.
-
Transfer: Pour liquid through a funnel into the appropriate safety carboy (HDPE or Steel). Leave 10% headspace to allow for expansion.
-
Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., acetone) and add rinsate to the same waste container.
-
Closure: Cap tightly immediately after filling.
Protocol C: Reaction Quenching (If Reactive Reagents Present)
Applicability: If the Weinreb amide is in a mixture with unreacted Grignard, Lithium, or Aluminum reagents.
-
Cooling: Cool the reaction vessel to -10°C to 0°C.
-
Dilution: Dilute with an inert solvent (e.g., diethyl ether or THF).
-
Quench: Add Saturated Aqueous Ammonium Chloride (Sat. NH₄Cl) dropwise.[4]
-
Separation: Separate the organic layer.[4]
-
Disposal: Dispose of the organic layer as Liquid Waste (Protocol B) and the aqueous layer as Aqueous Waste (check local regulations for trace organics; if in doubt, combine with organic waste).
Emergency Procedures (Spills)
In the event of a spill during disposal transport:
| Scenario | Immediate Action | Cleanup Protocol |
| Solid Spill | Evacuate immediate area if dust is visible.[1][2][3] | 1. Dampen spill with wet paper towels to prevent dust.2. Scoop into a bag using a plastic spatula.3. Wipe surface with soap/water; dispose of all materials as Solid Waste . |
| Liquid Spill | Ventilate area. Eliminate ignition sources. | 1. Cover with absorbent pads or vermiculite.2. Wait 5 minutes for absorption.3. Transfer soaked absorbent to Solid Waste container.4. Clean area with detergent. |
Regulatory Compliance & Codes
-
EPA (USA): This compound is not P-listed or U-listed specifically.[1][2][3] However, it falls under the "Characteristic of Toxicity" if leachable, or simply "Ignitable" if in flammable solvent (D001).
-
RCRA Classification: Generally disposed of as Lab Pack chemicals under code D001 (Ignitable) or D003 (Reactive - only if with hydrides), defaulting to non-specific organic waste for incineration.
-
European Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[10]
-
Nahm, S., & Weinreb, S. M. (1981).[6] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Establishes stability profile of Weinreb amides). [3]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
PubChem. (2024). Compound Summary: Pyrazole-4-carboxamide derivatives (Analogous Hazard Data). National Library of Medicine.
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Personal protective equipment for handling N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
Personal protective equipment for handling N-methoxy-N-methyl-1H-pyrazole-5-carboxamide
Topic: Personal protective equipment for handling N-methoxy-N-methyl-1H-pyrazole-5-carboxamide Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3]
Executive Summary
N-methoxy-N-methyl-1H-pyrazole-5-carboxamide is a specialized Weinreb amide intermediate used primarily in medicinal chemistry to synthesize pyrazole-based ketones via nucleophilic acyl substitution (e.g., Grignard or organolithium reagents).[1][2][3] While structurally stable compared to acyl chlorides, this compound presents specific hazards due to its potential to release N,O-dimethylhydroxylamine upon hydrolysis and its sensitizing properties.
This guide moves beyond generic safety data, providing a workflow-integrated safety protocol designed to protect the researcher while ensuring the integrity of moisture-sensitive downstream applications.
Hazard Identification & Risk Assessment
Self-Validating Logic: Treat this compound as a "Silent Hydrolyzer." While it appears stable as a solid, exposure to atmospheric moisture degrades the reagent, releasing irritating amine salts and compromising reaction stoichiometry.
GHS Classification (Derived from Functional Analogs)
| Hazard Class | Category | Hazard Statement | Signal Word |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2][3] | WARNING |
| Eye Irritation | 2A | H319: Causes serious eye irritation. | WARNING |
| STOT - SE | 3 | H335: May cause respiratory irritation.[1][2][3] | WARNING |
Critical Chemical Insight: Upon contact with strong nucleophiles or acidic hydrolysis, the Weinreb moiety cleaves to form N,O-dimethylhydroxylamine (often as a hydrochloride salt). This byproduct is a known skin and respiratory irritant.
Personal Protective Equipment (PPE) Matrix
Directive: Do not rely on "standard" PPE. Select gear based on the solvent system used, as Weinreb amides are typically dissolved in THF, DCM, or Ether.
PPE Selection Table
| Protection Type | Recommended Material | Technical Justification |
| Hand Protection | Nitrile (Double Gloving) | Primary Layer (4 mil): Sufficient for solid handling.Secondary Layer (8 mil): Required if solvated in DCM/THF (Nitrile degrades in DCM; consider laminate gloves like Silver Shield® for prolonged DCM exposure).[1][2][3] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. The fine powder nature of pyrazoles poses a dust ingress risk; solvated forms pose a splash risk that can cause severe corneal irritation. |
| Respiratory | N95 (Solid) / P100 (Solvated) | Solid Handling: Use N95 or work strictly in a fume hood to prevent inhalation of dust.Reaction Workup: If acidifying, vapors may contain trace HCl or amine salts; use fume hood exhaust. |
| Body Defense | Tyvek® Lab Coat / Apron | Standard cotton coats absorb liquids. For scale-up (>10g), use a chemical-resistant apron to prevent saturation from solvent spills.[1][2] |
Operational Handling Protocol
This workflow ensures safety is intrinsic to the experimental success (anhydrous integrity).
Storage & Stability[2][4]
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Atmosphere: Store under Argon or Nitrogen . The amide bond is robust, but the pyrazole NH (if unsubstituted) is amphoteric.
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Temperature: 2–8°C . Cold storage minimizes slow hydrolysis or cyclization byproducts.
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Container: Tightly sealed glass vial with Parafilm® or Teflon-lined cap.
Step-by-Step Handling Workflow
Step 1: Preparation (The "Dry" Zone) [2][3]
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Remove reagent from the fridge and allow it to warm to room temperature inside a desiccator before opening. Why? Opening a cold vial condenses atmospheric water onto the solid, deactivating your Grignard reagent later.
Step 2: Weighing & Transfer
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Small Scale (<1g): Weigh directly into a tared, oven-dried reaction flask inside the fume hood.
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Large Scale (>1g): Use a powder funnel. Avoid static charge buildup which can disperse the fine powder.
Step 3: Reaction Setup (Weinreb Synthesis)
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Dissolve in anhydrous THF or Et₂O.
-
Cooling: Cool to 0°C or -78°C before adding the nucleophile (R-Mg-X or R-Li).[1][2][3]
-
Quenching (Critical Safety Step): Quench with saturated NH₄Cl or dilute HCl.
Visualized Workflow: Safety & Logic
The following diagram illustrates the decision logic for handling spills and reaction quenching, ensuring containment of the amine byproduct.
Caption: Operational logic flow distinguishing between solid dust hazards and solvated permeation risks during the synthesis workflow.
Emergency Response
Self-Validating System: If you smell a "fishy" odor, the containment has failed (amine release).[1][2][3]
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Inhalation: Move to fresh air immediately. The pyrazole core can cause respiratory sensitization in rare cases.
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Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol, as it may increase skin absorption of the amide.
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Eye Contact: Flush for 15 minutes. Consult an ophthalmologist if redness persists.
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Spill Cleanup:
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Solid: Sweep up carefully (avoid dust). Place in a sealed container.
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Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if oxidizers are present in the lab.
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Disposal & Deactivation
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Waste Stream: Non-halogenated organic waste (unless DCM is used).
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Deactivation: No specific deactivation required beyond standard reaction quenching.
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Labeling: Clearly label waste as "Contains Pyrazoles" and "Amine Salts" to alert waste management personnel of potential odors.
References
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Patent Usage & Synthesis
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General Pyrazole Safety
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Weinreb Amide Chemistry
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. echemi.com [echemi.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Offer Chemical Raw Material 5-(methoxymethyl)-1H-pyrazole-3-carboxylate 1297546-22-5 In Stock [whsysbio.net]
